molecular formula C8H17NO2 B2797485 (3S,4R)-4-(tert-butylamino)oxolan-3-ol CAS No. 2165849-02-3

(3S,4R)-4-(tert-butylamino)oxolan-3-ol

Cat. No. B2797485
CAS RN: 2165849-02-3
M. Wt: 159.229
InChI Key: ZOJINERDSOVKHL-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-(tert-butylamino)oxolan-3-ol is a chiral oxazolidinone derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as (S,R)-TBOA and is primarily used as a research tool to study the function of glutamate transporters.

Scientific Research Applications

Heterogeneous Photocatalytic Degradation

The compound has been studied for its role in the heterogeneous photocatalytic degradation of pharmaceutical agents like salbutamol using titanium dioxide as a photocatalyst. This research has involved kinetic studies of drug decomposition, identification of intermediate compounds, assessment of mineralization, and toxicity evaluation (Sakkas et al., 2007).

Crystal Structure Analysis

Studies have also been conducted on the crystal structure of related compounds, such as N-tert-butyl-3-(tert-butylimino)-2-nitropropen-1-amine. This research offers insights into the molecular structures and potential applications in material science (Ostercamp et al., 1993).

Synthesis of Chiral Intermediates

These compounds have been used in the synthesis of important chiral intermediates, like in the production of sitagliptin, a medication used for the treatment of diabetes (Zhang Xingxian, 2012).

Antimicrobial and Analgesic Activity

Research has explored the synthesis and potential antimicrobial and analgesic activities of related compounds like 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids (Koz’minykh et al., 2004).

Catalytic Applications

These compounds have been used in studies related to catalytic applications, such as in the alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes (Qian et al., 2011).

Solid-State Structure Analysis

The molecular and solid-state structures of these compounds, like methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate, have been investigated for their potential applications in the field of materials science and pharmaceuticals (Tomaščiková et al., 2008).

Synthesis of Bioisosteres

These compounds have been used in the synthesis of bioisosteres, such as the oxetane ring, which is useful in drug discovery as a bioisostere for both the geminal dimethyl group and the carbonyl group (Hamzik & Brubaker, 2010).

properties

IUPAC Name

(3S,4R)-4-(tert-butylamino)oxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2,3)9-6-4-11-5-7(6)10/h6-7,9-10H,4-5H2,1-3H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJINERDSOVKHL-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1COCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N[C@@H]1COC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-(tert-butylamino)oxolan-3-ol

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